molecular formula C11H22N2O2 B2413697 Ethyl 3-(4-methylpiperazin-1-yl)butanoate CAS No. 1249034-82-9

Ethyl 3-(4-methylpiperazin-1-yl)butanoate

Cat. No.: B2413697
CAS No.: 1249034-82-9
M. Wt: 214.309
InChI Key: JXFUPNFLNHXMRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-methylpiperazin-1-yl)butanoate is an organic compound with the molecular formula C11H22N2O2 It is a derivative of butanoic acid and contains a piperazine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(4-methylpiperazin-1-yl)butanoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 2-bromobutanoate with 1-methylpiperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in acetonitrile at room temperature. The product is then purified through standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial production may incorporate advanced purification methods to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methylpiperazin-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted piperazine derivatives .

Scientific Research Applications

Ethyl 3-(4-methylpiperazin-1-yl)butanoate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is employed in studies investigating the biological activity of piperazine derivatives.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 3-(4-methylpiperazin-1-yl)butanoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl 3-(4-methylpiperazin-1-yl)butanoate can be compared with other similar compounds, such as:

    Ethyl 2-(4-methylpiperazin-1-yl)butanoate: Similar structure but with a different substitution pattern on the butanoate moiety.

    Ethyl 3-(4-ethylpiperazin-1-yl)butanoate: Contains an ethyl group instead of a methyl group on the piperazine ring.

    Ethyl 3-(4-methylpiperazin-1-yl)propanoate: Shorter carbon chain in the ester moiety.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

ethyl 3-(4-methylpiperazin-1-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-4-15-11(14)9-10(2)13-7-5-12(3)6-8-13/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFUPNFLNHXMRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)N1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.